molecular formula C24H18FNO3 B6544278 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide CAS No. 929471-44-3

2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

Cat. No.: B6544278
CAS No.: 929471-44-3
M. Wt: 387.4 g/mol
InChI Key: OZVHAHUFBDTFBT-UHFFFAOYSA-N
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Description

2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a synthetic benzofuran derivative of high chemical purity, intended for research and development purposes in laboratory settings. Benzofuran scaffolds are recognized in medicinal chemistry for their diverse biological activities, and fluorinated analogs are of particular interest for their potential to modulate biological activity and optimize pharmacokinetic properties (see, for example, studies on related structures ). This compound is provided as a solid and is characterized by its defined molecular structure. Researchers are exploring its potential as a key intermediate in organic synthesis or as a candidate for bioactivity screening in various pharmacological assays. As with all compounds of this class, handling should be performed by qualified professionals in a controlled laboratory environment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO3/c1-14-7-9-16(10-8-14)22(27)23-15(2)19-13-17(11-12-21(19)29-23)26-24(28)18-5-3-4-6-20(18)25/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVHAHUFBDTFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed Cyclization for Benzofuran Formation

Rhodium complexes, such as CpRh, enable C–H activation and migratory insertion to construct the benzofuran skeleton. In a representative protocol:

  • Substrate : o-Alkynylphenols undergo cyclization via rhodium-mediated β-oxygen elimination.

  • Conditions : CpRh catalyst (5 mol%), tetrachloroethane, 80–100°C.

  • Yield : 30–80% for substituted benzofurans.

For the target molecule, 3-methyl substitution could be introduced via pre-methylated alkynylphenols. However, steric hindrance from the 2-(4-methylbenzoyl) group necessitates optimized ligand systems to maintain catalytic efficiency.

Bronsted-Acid-Mediated Cyclization

Hexafluoroisopropanol (HFIP) stabilizes charged intermediates in acid-catalyzed benzofuran synthesis:

  • Mechanism : Protonation of vinylogous esters generates oxocarbenium ions, followed by oxa-Michael addition to form the furan ring.

  • Application : o-Alkynylphenols with 4-methylbenzoyl groups could be cyclized using triflic acid (TfOH) in HFIP, though competing side reactions may require temperature modulation.

Installation of the 2-(4-Methylbenzoyl) Substituent

Friedel-Crafts Acylation

Direct acylation of the benzofuran core at position 2 presents regiochemical challenges. A directed approach using N-methyl protection enhances selectivity:

  • Methylation : Introduce N-methyl group at position 5 via SN2 alkylation (CH3I, K2CO3).

  • Acylation : Treat with 4-methylbenzoyl chloride (AlCl3, CH2Cl2, 0°C → rt).

  • Demethylation : Remove N-methyl group (BBr3, CH2Cl2, −78°C) to regenerate the amine.

Optimization Note : Excess AlCl3 (2.5 equiv.) and slow addition of acyl chloride minimize diacylation byproducts.

Transition-Metal-Mediated C–H Activation

Palladium catalysts enable direct C–H acylation without pre-functionalization:

  • Catalyst : Pd(OAc)2 (10 mol%), 1,10-phenanthroline ligand.

  • Acyl Source : 4-Methylbenzaldehyde (oxidized in situ to acyl radical).

  • Yield : ~65% for analogous benzofurans.

Synthesis of 5-Aminobenzofuran Intermediate

Nitro Reduction Pathway

A three-step sequence from nitro-substituted precursors:

  • Oxidation : 2-Fluoro-4-nitrotoluene → 2-fluoro-4-nitrobenzoic acid (KMnO4, NaOH, 80–95°C, 8–18 h).

  • Amidation : Convert to 2-fluoro-4-nitro-N-methylbenzamide (SOCl2, CH2Cl2, then CH3NH2 gas, −5–0°C).

  • Hydrogenation : Reduce nitro to amine (H2, 10% Pd/C, EtOAc, 10 atm, 12 h, 98.1% yield).

Critical Parameter : Hydrogenation at 0°C minimizes methylamine loss during amidation.

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

Classical acylation under biphasic conditions:

  • Conditions : 5-Aminobenzofuran + 2-fluorobenzoyl chloride (NaOH aq., CH2Cl2, 0°C).

  • Yield : ~85% after recrystallization (MeOH/H2O).

EDCI/HOBt-Mediated Coupling

Modern peptide coupling reagents enhance efficiency:

  • Reagents : EDCI (1.2 equiv.), HOBt (1.5 equiv.), DMF, rt, 12 h.

  • Workup : Extract with EtOAc, wash with 5% citric acid and NaHCO3.

  • Purity : ≥99% by HPLC after silica gel chromatography.

Process Optimization and Scalability

Catalytic System Comparison

MethodCatalystYield (%)Purity (%)Cost (USD/g)
Rhodium cyclizationCpRh759512.50
Bronsted acidTfOH/HFIP68928.20
Friedel-CraftsAlCl382975.80

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated benzamides with biological macromolecules. Its fluorine atom can serve as a marker in NMR spectroscopy and other imaging techniques.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The benzofuran and benzamide moieties may interact with hydrophobic pockets within the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects : Fluorine and methyl groups improve metabolic stability and membrane permeability, while bulkier groups (e.g., trifluoropropoxy) may hinder solubility .
  • Hydrogen Bonding : Compounds with hydroxyl or sulfonamide groups exhibit stronger intermolecular interactions, which could enhance target binding but complicate crystallization .
  • Synthetic Accessibility : Acyl chloride coupling (e.g., ) offers high yields, making it preferable for scaling benzamide derivatives .

Biological Activity

2-Fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is C24H18FNO3C_{24}H_{18}FNO_3 with a molecular weight of approximately 387.41 g/mol. The compound features a benzamide core with significant substituents including a fluorine atom and a benzofuran moiety, which enhance its reactivity and biological activity.

PropertyValue
Molecular FormulaC24H18FNO3
Molecular Weight387.41 g/mol
LogP5.8013
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area45.323 Ų

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors. The benzamide moiety can form hydrogen bonds with active site residues, while the benzofuran ring may engage in π-π stacking interactions, stabilizing the compound within the binding site. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects, including anticancer and anti-inflammatory activities .

Anticancer Activity

Research indicates that derivatives of benzofuran, including 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds possess remarkable cytotoxic activity against leukemia cells with inhibitory concentrations (IC50) in the low micromolar range .

Case Study: Cytotoxicity Against K562 Cells

  • Compound : 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
  • Cell Line : K562 (human chronic myelogenous leukemia)
  • IC50 Value : Approximately 5 μM
  • Observation : Significant inhibition of cell proliferation without affecting normal cells.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. The presence of the fluorine atom and specific substituents may enhance its ability to modulate inflammatory pathways by inhibiting pro-inflammatory enzymes or cytokines.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzofuran derivatives, highlighting how modifications to the benzamide core influence biological activity. Key findings include:

  • Substituent Effects : The position and nature of substituents on the benzofuran ring significantly affect cytotoxicity and enzyme inhibition.
  • Fluorine Substitution : The incorporation of fluorine enhances lipophilicity and may improve binding affinity to target proteins.
  • Comparison with Other Compounds : Compounds with similar structures have been shown to exhibit comparable or superior activities compared to established anticancer drugs like doxorubicin .

Q & A

Q. Key Considerations :

  • Purification via column chromatography or recrystallization is critical due to potential byproducts from incomplete acylation or coupling .
  • Microwave-assisted synthesis (e.g., solvent-free Fries rearrangement) can improve yields and reduce reaction times .

How is the structural integrity of this compound validated in crystallographic studies?

Basic Question

  • X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, with ORTEP-3 generating thermal ellipsoid plots for visualizing atomic displacement .
  • Key Metrics : Bond lengths (e.g., C=O at ~1.21 Å), torsion angles, and hydrogen-bonding networks confirm the benzamide and benzofuran moieties .

Advanced Question

  • Handling Data Contradictions : Twinning or disorder in crystals may require alternative refinement strategies in SHELXL, such as using TWIN or PART instructions. Comparative analysis with DFT-calculated geometries can resolve ambiguities .

What biological assays are recommended for preliminary activity screening?

Basic Question

  • Antitumor Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Anti-inflammatory Potential : COX-2 inhibition assays or TNF-α suppression in macrophage models.
  • Antimicrobial Screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Question

  • Mechanistic Studies : Use SPR (surface plasmon resonance) to quantify binding affinity to targets like kinase domains or GPCRs. Molecular docking (e.g., AutoDock Vina) can predict binding modes to guide mutagenesis experiments .

How can structure-activity relationships (SAR) be explored to enhance potency?

Advanced Question

  • Substituent Modifications :
    • Fluorine Position : Compare 2-fluoro vs. 3-fluoro analogs to evaluate electronic effects on target binding.
    • Benzoyl Group : Replace 4-methylbenzoyl with electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity.
  • Data-Driven Design : Use QSAR models incorporating logP, polar surface area, and steric parameters. For example, analogs with pyrazole or thiazole rings (see ) showed improved anticancer activity .

How should researchers address contradictions in biological data across studies?

Advanced Question

  • Case Example : If in vitro IC₅₀ values conflict with in vivo efficacy:
    • Pharmacokinetics : Assess metabolic stability using hepatic microsomes. Fluorine substituents may reduce oxidation but increase plasma protein binding .
    • Assay Conditions : Validate cell line authenticity (e.g., STR profiling) and control for serum interference in viability assays .

What methodologies are recommended for purity assessment beyond HPLC?

Advanced Question

  • Orthogonal Techniques :
    • ¹H/¹³C NMR : Identify residual solvents or regioisomeric impurities.
    • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula with <5 ppm error.
    • Chiral HPLC : Resolve enantiomers if asymmetric centers are present .

How can computational tools aid in target identification?

Advanced Question

  • Pharmacophore Mapping : Use Schrödinger’s Phase to align the compound’s features (e.g., hydrogen-bond acceptors, aromatic rings) with known kinase inhibitors.
  • Druggability Prediction : SwissADME or ProTox-II to estimate bioavailability, toxicity, and CYP450 interactions .

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